molecular formula C14H26O B12669557 4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde CAS No. 51367-70-5

4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde

Cat. No.: B12669557
CAS No.: 51367-70-5
M. Wt: 210.36 g/mol
InChI Key: NIBKYVCIGOGNON-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde is an organic compound known for its unique structure and reactivity It features a cyclohexane ring substituted with a tert-butyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde typically involves the alkylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with tert-butyl chloride in the presence of a strong base, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as sulfuric acid or quaternary amines can facilitate the etherification and subsequent oxidation steps .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).

Major Products

    Oxidation: 4-(tert-Butyl)-alpha-methylcyclohexanecarboxylic acid.

    Reduction: 4-(tert-Butyl)-alpha-methylcyclohexanepropanol.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-alpha-methylcyclohexanepropionaldehyde is unique due to its combination of a cyclohexane ring, tert-butyl group, and aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

51367-70-5

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

3-(4-tert-butylcyclohexyl)-2-methylpropanal

InChI

InChI=1S/C14H26O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h10-13H,5-9H2,1-4H3

InChI Key

NIBKYVCIGOGNON-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC(CC1)C(C)(C)C)C=O

Origin of Product

United States

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